REACTION_CXSMILES
|
[H-].[Na+].[C:3](#[N:5])[CH3:4].[F:6][C:7]([F:19])([F:18])[C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11](OC)=[O:12].C(O)(C)C>O1CCCC1>[O:12]=[C:11]([C:10]1[CH:15]=[CH:16][CH:17]=[C:8]([C:7]([F:6])([F:18])[F:19])[CH:9]=1)[CH2:4][C:3]#[N:5] |f:0.1|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
38.8 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)OC)C=CC1)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred 1 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at room temperature a solution
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
TEMPERATURE
|
Details
|
refluxed about 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring about 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo, and about 200 mL of water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
The aqueous suspension was washed with 3×50 mL diethyl ether
|
Type
|
CUSTOM
|
Details
|
to form a solid
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed 2×100 mL with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC#N)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |